molecular formula C12H22N2O2 B2407121 (E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide CAS No. 2411335-60-7

(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide

Cat. No. B2407121
CAS RN: 2411335-60-7
M. Wt: 226.32
InChI Key: HOQDPUKXTAKDIB-FNORWQNLSA-N
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Description

(E)-4-(Dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide is a chemical compound that is commonly known as DM-HC-3. It is a potent inhibitor of the Notch signaling pathway, which is involved in the regulation of cell proliferation, differentiation, and apoptosis. DM-HC-3 has been extensively studied for its potential applications in cancer therapy, stem cell biology, and tissue engineering.

Mechanism of Action

DM-HC-3 inhibits the Notch signaling pathway by binding to the active site of the γ-secretase complex, which is responsible for the cleavage of the Notch receptor. This prevents the release of the Notch intracellular domain, which is required for the activation of downstream signaling pathways. As a result, the Notch signaling pathway is inhibited, leading to the induction of apoptosis in cancer cells and the promotion of stem cell differentiation.
Biochemical and Physiological Effects
DM-HC-3 has been shown to have a number of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and promote stem cell differentiation. DM-HC-3 has also been shown to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

DM-HC-3 has several advantages for use in lab experiments. It is a potent inhibitor of the Notch signaling pathway and can be used at low concentrations. DM-HC-3 is also stable and can be stored for long periods of time. However, there are also some limitations to its use. DM-HC-3 can be toxic to cells at high concentrations, and its effects can be cell type-specific. It is important to carefully optimize the concentration and duration of DM-HC-3 treatment for each experiment.

Future Directions

There are several future directions for research on DM-HC-3. One area of interest is the development of DM-HC-3 derivatives with improved potency and selectivity for the Notch signaling pathway. Another area of interest is the investigation of the effects of DM-HC-3 on other signaling pathways and cellular processes. Finally, the potential clinical applications of DM-HC-3 in cancer therapy and regenerative medicine should be further explored.

Synthesis Methods

DM-HC-3 can be synthesized using a simple and efficient method. The synthesis involves the reaction of 2-hydroxy-2-methylcyclopentanone with N,N-dimethylformamide dimethyl acetal to form the intermediate compound. The intermediate is then reacted with 2-bromo-4-(dimethylamino)but-2-enamide to produce DM-HC-3. The overall yield of the synthesis is around 40%.

Scientific Research Applications

DM-HC-3 has been extensively studied for its potential applications in cancer therapy. The Notch signaling pathway is often dysregulated in cancer cells, leading to uncontrolled proliferation and resistance to apoptosis. DM-HC-3 has been shown to inhibit the Notch signaling pathway and induce apoptosis in cancer cells, making it a promising candidate for cancer therapy.
DM-HC-3 has also been studied for its potential applications in stem cell biology. The Notch signaling pathway plays a critical role in the regulation of stem cell self-renewal and differentiation. DM-HC-3 has been shown to promote the differentiation of stem cells into specific cell types, making it a useful tool for tissue engineering and regenerative medicine.

properties

IUPAC Name

(E)-4-(dimethylamino)-N-(2-hydroxy-2-methylcyclopentyl)but-2-enamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O2/c1-12(16)8-4-6-10(12)13-11(15)7-5-9-14(2)3/h5,7,10,16H,4,6,8-9H2,1-3H3,(H,13,15)/b7-5+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HOQDPUKXTAKDIB-FNORWQNLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1NC(=O)C=CCN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(CCCC1NC(=O)/C=C/CN(C)C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

226.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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